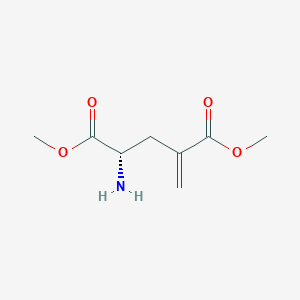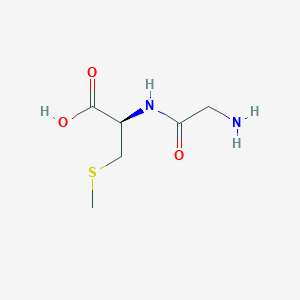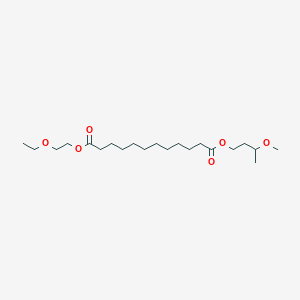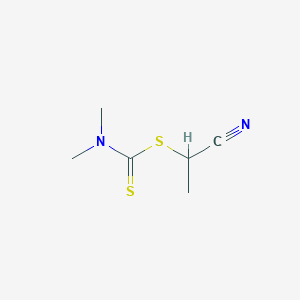![molecular formula C18H27NOSi B14593047 4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine CAS No. 61157-27-5](/img/structure/B14593047.png)
4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine is an organic compound that features a unique combination of functional groups, including a benzyl group, an ethenyl group, a methylsilyl group, and an amine group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzyl(ethenyl)methylsilyl Group: This can be achieved by reacting benzyl chloride with ethenylmethylsilane in the presence of a base such as sodium hydride.
Attachment to the But-2-yn-1-amine Backbone: The intermediate product is then reacted with N,N-diethylbut-2-yn-1-amine under appropriate conditions, such as using a palladium catalyst, to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base in an aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. The ethenyl and methylsilyl groups can provide additional stability or reactivity, depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[Benzyl(methyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine: Lacks the ethenyl group, which may affect its reactivity and binding properties.
4-{[Phenyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine: Contains a phenyl group instead of a benzyl group, which can influence its hydrophobic interactions.
Uniqueness
4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties, as well as potential reactivity in various chemical reactions. This makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
61157-27-5 |
|---|---|
Formule moléculaire |
C18H27NOSi |
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
4-(benzyl-ethenyl-methylsilyl)oxy-N,N-diethylbut-2-yn-1-amine |
InChI |
InChI=1S/C18H27NOSi/c1-5-19(6-2)15-11-12-16-20-21(4,7-3)17-18-13-9-8-10-14-18/h7-10,13-14H,3,5-6,15-17H2,1-2,4H3 |
Clé InChI |
PGSGBSQAPTUOSO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC#CCO[Si](C)(CC1=CC=CC=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)

![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)


![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)



![2-Hexyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593032.png)


